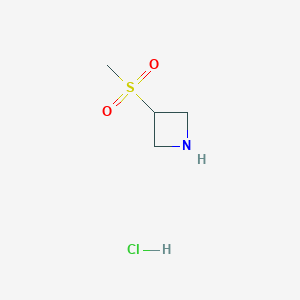

3-(Methylsulfonyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-methylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUZBHCVRWHGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-60-4 | |

| Record name | 3-methanesulfonylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylsulfonyl)azetidine hydrochloride CAS number

An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)azetidine hydrochloride (CAS Number: 1400764-60-4), a functionalized heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis strategy, and explores its diverse applications, particularly in enhancing the pharmacokinetic profiles of novel drug candidates. The inherent value of the strained azetidine ring, combined with the electronic influence of the methylsulfonyl group, makes this compound a versatile tool for creating structurally novel and potent therapeutic agents. This guide serves as a practical resource for scientists seeking to leverage this scaffold in their research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis and drug design. 3-(Methylsulfonyl)azetidine hydrochloride is a white to off-white solid, valued for its high purity and stability in its salt form, which facilitates ease of handling and storage.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1400764-60-4 | [1][2][3] |

| IUPAC Name | 3-(methylsulfonyl)azetidine;hydrochloride | [2] |

| Molecular Formula | C₄H₁₀ClNO₂S | [2] |

| Molecular Weight | 171.65 g/mol | [3] |

| SMILES | CS(=O)(=O)C1CNC1.Cl | [2] |

| InChI Key | VGUZBHCVRWHGTL-UHFFFAOYSA-N | [2] |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Store at 2-8°C, inert atmosphere, sealed in a dry environment | [3] |

Synthesis and Manufacturing Strategy

The synthesis of 3-(Methylsulfonyl)azetidine hydrochloride is a multi-step process that hinges on strategic protecting group chemistry and controlled reaction conditions. A reliable and commonly employed route starts from the commercially available 1-Boc-3-hydroxyazetidine. This two-step approach is valued for its efficiency and scalability.

Causality Behind the Synthetic Design:

-

Starting Material: 1-Boc-3-hydroxyazetidine is an ideal precursor. The Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen from reacting with the sulfonylating agent, preventing the formation of undesired side products. The hydroxyl group at the 3-position serves as a perfect handle for introducing the methylsulfonyl moiety.

-

Step 1: Mesylation. The conversion of the hydroxyl group to a mesylate is a classic, high-yielding transformation. Methanesulfonyl chloride (MsCl) is used as the sulfonyl source. A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[1]

-

Step 2: Boc Deprotection and Salt Formation. The Boc group is an acid-labile protecting group. Treatment with a strong acid, typically hydrochloric acid in a solvent like dioxane, efficiently removes the Boc group.[1] This one-pot deprotection and salt formation yields the final product as a stable, crystalline hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[1]

Caption: Synthetic workflow for 3-(Methylsulfonyl)azetidine hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine

-

Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, ~1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, ensuring the internal temperature remains at or below 5 °C.[1]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water. Perform an aqueous workup, separating the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.[1]

Step 2: Synthesis of 3-(Methylsulfonyl)azetidine hydrochloride

-

Dissolve the crude product from Step 1 in a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of 4M hydrochloric acid in dioxane (>2 equivalents) to the stirred solution at room temperature.[1]

-

Continue stirring and monitor the removal of the Boc protecting group. The hydrochloride salt product will typically precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the final product under vacuum to yield 3-(Methylsulfonyl)azetidine hydrochloride.[1]

Applications in Drug Discovery

The azetidine scaffold is a "privileged" motif in medicinal chemistry, prized for its ability to impart favorable drug-like properties.[4] Its sp³-rich character and rigid conformation can lead to improved metabolic stability, solubility, and receptor selectivity.[5] 3-(Methylsulfonyl)azetidine hydrochloride builds upon this foundation, offering specific advantages as a versatile building block.

-

Improving Physicochemical Properties : The hydrophilic nature of the sulfonyl group, combined with the compact azetidine ring, can significantly improve the aqueous solubility and reduce the lipophilicity (LogP) of a parent molecule. These are critical attributes for achieving good oral bioavailability.[1]

-

Bioisostere and Pharmacophore : The methylsulfonyl group is an excellent hydrogen bond acceptor and can act as a bioisostere for other common functional groups like amides or carboxylates. Its rigid placement on the four-membered ring presents a well-defined vector for precise interactions with target proteins.[1]

-

Scaffold for Library Synthesis : As a bifunctional building block, the compound is ideal for library synthesis. The secondary amine provides a convenient attachment point for coupling to a core structure, while the sulfonyl group can be used for further functionalization or as a key pharmacophoric element.[1]

-

CNS-Targeted Drugs : The azetidine scaffold is increasingly explored for its potential to improve penetration of the blood-brain barrier.[1] This has made it instrumental in developing novel drug candidates, such as Basic Selective Estrogen Receptor Degraders (B-SERDs), designed for oral and brain bioavailability.[1]

Caption: Core applications of 3-(Methylsulfonyl)azetidine hydrochloride.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 3-(Methylsulfonyl)azetidine hydrochloride is essential for ensuring safety. This compound is intended for research and development use only.[1]

-

Hazard Identification :

-

Handling and Personal Protective Equipment (PPE) :

-

Storage :

Conclusion

3-(Methylsulfonyl)azetidine hydrochloride, identified by CAS number 1400764-60-4, is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a strained, sp³-rich azetidine ring and a polar methylsulfonyl group provides a powerful handle for modulating the physicochemical and pharmacokinetic properties of drug candidates. From enhancing solubility to enabling CNS penetration, its applications are both significant and expanding. The reliable synthetic routes and commercial availability of this compound further solidify its position as an indispensable building block for the next generation of therapeutics.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

-

3-Methylsulfonyl-azetidine HCl(CAS# 1400764-60-4 ) - angenechemical.com. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem - NIH. [Link]

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P

Sources

- 1. 3-Methylsulfonyl-azetidine HCl [benchchem.com]

- 2. angenesci.com [angenesci.com]

- 3. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

3-(Methylsulfonyl)azetidine hydrochloride structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(Methylsulfonyl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of 3-(methylsulfonyl)azetidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple recitation of properties, this document delivers an in-depth analysis of the causality behind experimental choices, presenting a self-validating system of orthogonal analytical techniques. We will detail field-proven protocols for Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance spectroscopy, and Single Crystal X-ray Diffraction. The synergy of these methods provides an unambiguous confirmation of the molecular structure, an absolute requirement for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of medicinal chemistry, four-membered heterocycles like azetidines have emerged as "privileged scaffolds." Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a unique three-dimensional character that is highly sought after in modern drug design.[1] This allows for the exploration of novel chemical space compared to more traditional flat aromatic rings. The subject of this guide, 3-(methylsulfonyl)azetidine hydrochloride, represents a highly functionalized and synthetically versatile iteration of this scaffold. The potent electron-withdrawing methylsulfonyl group at the 3-position significantly influences the ring's electronic properties, enhancing its utility as a pharmacophore and a reactive handle for further molecular elaboration.[2] Its hydrochloride salt form ensures stability and ease of handling as a solid.[2]

Given its role as a foundational building block, absolute certainty of its structure is paramount. This guide outlines a rigorous, logical workflow for its complete structural characterization, ensuring the integrity of any subsequent research and development.

The Analytical Gauntlet: A Self-Validating Workflow

Caption: The integrated workflow for structural elucidation.

Foundational Analysis: Confirming the Molecular Formula

The first step is to confirm the most fundamental properties: the mass and elemental composition. This establishes the molecular formula upon which all further analysis is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to determine the exact mass of the molecule with high precision (typically to four decimal places).[3] This allows for the unambiguous determination of the molecular formula by distinguishing it from other combinations of atoms that might have the same nominal mass. We analyze the protonated free base [M+H]⁺.

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Dissolve ~1 mg of 3-(methylsulfonyl)azetidine hydrochloride in 1 mL of a 50:50 acetonitrile:water solution.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is chosen to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Data Interpretation & Validation: The primary goal is to match the observed exact mass to the theoretical mass. Fragmentation patterns provide secondary, corroborative evidence of the sulfonyl moiety.[4][5]

| Parameter | Theoretical Value | Expected Observation | Purpose |

| Molecular Formula (Free Base) | C₄H₉NO₂S | - | Target for confirmation |

| Exact Mass [M] | 135.0354 | - | Basis for calculation |

| Exact Mass [M+H]⁺ | 136.0427 | m/z 136.042 ± 0.001 | Primary Confirmation |

| Major Fragment 1 | [M+H - SO₂]⁺ | m/z ~72.05 | Loss of sulfur dioxide |

| Major Fragment 2 | [M+H - CH₃SO₂]⁺ | m/z ~57.05 | Cleavage of C-S bond |

Elemental Analysis

Causality: Elemental analysis provides the empirical formula by determining the percentage composition of Carbon, Hydrogen, and Nitrogen. When combined with the molecular formula derived from HRMS, it serves as a powerful cross-validation of the compound's elemental makeup.

Experimental Protocol (Combustion Analysis):

-

A precisely weighed sample (~2-3 mg) is combusted in a furnace with excess oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

-

The mass percentages of C, H, and N in the original sample are calculated.

Data Interpretation & Validation: The experimental percentages must align with the theoretical values for the hydrochloride salt form (C₄H₁₀ClNO₂S).[6]

| Element | Theoretical % | Acceptable Range (Experimental) |

| Carbon (C) | 28.00 % | 27.60 % - 28.40 % |

| Hydrogen (H) | 5.87 % | 5.47 % - 6.27 % |

| Nitrogen (N) | 8.16 % | 7.76 % - 8.56 % |

Functional Group Identification via FTIR Spectroscopy

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify characteristic vibrations of functional groups within the molecule. It serves as a quick confirmation that the key structural motifs—the sulfone and the secondary amine salt—are present.[7]

Experimental Protocol (ATR-FTIR):

-

A small amount of the solid powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Validation: The presence of strong, characteristic absorption bands confirms the key functional groups.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1300–1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | ~1120–1160 | Strong |

| N-H (Amine Salt) | Stretch | ~2500–3200 | Strong, Broad |

| C-H (Alkyl) | Stretch | ~2850–3000 | Medium |

Reference data adapted from BenchChem Technical Support.[2]

Assembling the Puzzle: Connectivity Mapping with NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[3] It provides detailed information on the chemical environment, count, and connectivity of every proton and carbon atom, allowing for the complete assembly of the molecular framework.

Experimental Protocol (¹H, ¹³C, HSQC, HMBC):

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts as it can exchange with the N-H proton, simplifying the spectrum.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A suite of experiments is performed:

-

Standard 1D proton (¹H) NMR.

-

Standard 1D carbon-13 (¹³C) NMR.

-

2D Heteronuclear Single Quantum Coherence (HSQC).

-

2D Heteronuclear Multiple Bond Correlation (HMBC).

-

1D NMR (¹H and ¹³C) Interpretation

¹H NMR Spectrum: Provides information on the type, number, and neighboring protons.[8][9]

-

Chemical Shift (δ): The position of a signal indicates the electronic environment. The electron-withdrawing sulfonyl group and the protonated nitrogen will shift adjacent protons "downfield" (to a higher ppm value).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern of a signal reveals the number of protons on adjacent carbons.

¹³C NMR Spectrum: Reveals the number of unique carbon environments.

2D NMR (HSQC and HMBC) Interpretation

Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.[10] HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) C-H correlations, which are critical for confirming the overall skeleton.[11][12]

HSQC: Direct C-H Correlations This experiment produces a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for every C-H bond, definitively linking each proton signal to its carbon.

Caption: Expected direct one-bond (HSQC) correlations.

HMBC: Long-Range C-H Correlations This experiment is the key to validating the entire structure. It shows correlations between protons and carbons that are 2, 3, or sometimes 4 bonds apart. The absence of a one-bond correlation in HMBC is a key feature.[12]

Caption: Crucial long-range (HMBC) correlations confirming the skeleton.

Consolidated NMR Data Table:

| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| -CH₃ | ~3.1 | Singlet | 3H | ~45 | C3 |

| -CH- (C3) | ~4.0 | Quintet | 1H | ~55 | C2/C4, -CH₃ Carbon |

| -CH₂- (C2/C4) | ~4.3 | Triplet of Doublets | 4H | ~50 | C3, C2/C4 (other side) |

| N-H | ~9.5 (in DMSO) | Broad Singlet | 2H | - | C2/C4 |

Note: Exact chemical shifts and multiplicities are solvent-dependent and may vary. The N-H protons appear due to the hydrochloride salt.

The Definitive Proof: Single Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the "gold standard" for molecular structure determination.[13] It provides an unambiguous, three-dimensional map of electron density in the solid state, from which precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry can be determined.[14] This technique serves as the final and ultimate validation of the structure proposed by spectroscopic methods.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown from the sample, typically by slow evaporation of a saturated solution (e.g., from ethanol/water). This is often the most challenging step.[15]

-

Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern (the positions and intensities of scattered X-rays) is recorded by a detector.[14]

-

Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map. Atoms are fitted to the electron density, and the model is refined to achieve the best possible fit with the experimental data.[15]

Data Interpretation & Validation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This allows for:

-

Unambiguous Confirmation: Absolute validation of the atomic connectivity.

-

Precise Geometric Parameters: Measurement of all bond lengths and angles, which can reveal the extent of ring strain.

-

Solid-State Conformation: Determination of the puckering of the azetidine ring.

-

Intermolecular Interactions: Visualization of the hydrogen bonding between the protonated azetidinium nitrogen and the chloride counter-ion.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 3-(methylsulfonyl)azetidine hydrochloride is a case study in the power of a multi-technique, orthogonal analytical approach. The journey begins with establishing the correct molecular formula through the combined power of HRMS and Elemental Analysis. It proceeds to the rapid confirmation of key functional groups by FTIR. The core of the elucidation lies in the comprehensive mapping of the atomic framework using a suite of 1D and 2D NMR experiments, which piece together the proton and carbon skeleton.

References

- BenchChem Technical Support Team. (2026, January). An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery. BenchChem.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

Angene Chemical. (n.d.). 3-Methylsulfonyl-azetidine HCl. Retrieved January 28, 2026, from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 28, 2026, from [Link]

-

Donahue, M. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR [Video]. YouTube. [Link]

-

D’hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

J. Smolik, et al. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Retrieved January 28, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved January 28, 2026, from [Link]

-

Angene Chemical. (n.d.). 3-Methylsulfonyl-azetidine HCl(CAS# 1400764-60-4). Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025, August 10). Core components of analytical method validation for small molecules-an overview. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved January 28, 2026, from [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

-

Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum. [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved January 28, 2026, from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 28, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. angenesci.com [angenesci.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. excillum.com [excillum.com]

- 14. youtube.com [youtube.com]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

Solubility Profile of 3-(Methylsulfonyl)azetidine hydrochloride: A Comprehensive Guide to Experimental Determination and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Methylsulfonyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, prized for its synthetically versatile azetidine ring.[1] The incorporation of azetidine scaffolds can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility.[2] As a hydrochloride salt, this compound is expected to exhibit enhanced aqueous solubility compared to its free base form, a critical attribute for drug formulation and delivery.[3][4] Despite its importance, specific, publicly available experimental solubility data for 3-(Methylsulfonyl)azetidine hydrochloride is scarce. This guide provides a comprehensive framework for researchers to bridge this data gap. It moves beyond a simple data sheet to offer a detailed, first-principles approach to the experimental determination of solubility, grounded in established analytical chemistry and pharmaceutical science methodologies. We will explore the theoretical underpinnings of solubility, present a rigorous, step-by-step protocol for its measurement, and discuss the critical role of analytical quantification and solid-state characterization.

Introduction: The Physicochemical Significance of 3-(Methylsulfonyl)azetidine hydrochloride

The structure of 3-(Methylsulfonyl)azetidine hydrochloride—a four-membered heterocyclic amine functionalized with a polar methylsulfonyl group and prepared as a hydrochloride salt—suggests a favorable solubility profile in polar protic solvents like water. The azetidine nitrogen, being a secondary amine, is basic with a pKa of the conjugate acid for the parent azetidine ring around 11.3.[5] Formation of the hydrochloride salt protonates this nitrogen, creating a charged species that readily interacts with polar solvent molecules, thereby enhancing solubility.[3]

The methylsulfonyl group further contributes to the molecule's polarity. Understanding the precise quantitative solubility is paramount for drug development professionals for several reasons:

-

Formulation Development: Solubility dictates the choice of delivery systems (e.g., oral, intravenous) and the feasibility of developing high-concentration formulations.

-

Biopharmaceutical Evaluation: Aqueous solubility is a key component of the Biopharmaceutics Classification System (BCS) and directly influences a drug's absorption and bioavailability.[6] A solubility of less than 1 mg/mL can indicate potential absorption issues.[7]

-

Process Chemistry: Solubility data in various organic solvents is critical for designing crystallization, purification, and reaction protocols.

Given the absence of published data, the following sections provide an authoritative protocol for its determination.

Table 1: Physicochemical Properties of 3-(Methylsulfonyl)azetidine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1400764-60-4 | [1][8][9] |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][9] |

| Molecular Weight | 171.65 g/mol | [1][8] |

| IUPAC Name | 3-(methylsulfonyl)azetidine;hydrochloride | [9] |

| Appearance | White to off-white solid | [1][8] |

| Purity | Typically ≥97% | [1][8] |

| SMILES | CS(=O)(=O)C1CNC1.Cl | [1][8] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Experimental Workflow for Solubility Determination

The determination of equilibrium solubility is a multi-step process that requires careful planning and execution to ensure data accuracy and reproducibility. The workflow presented here is based on the industry-standard shake-flask method, which is considered the most accurate approach for measuring the equilibrium solubility of a compound.[7][10]

Caption: Overall workflow for determining the equilibrium solubility of 3-(Methylsulfonyl)azetidine hydrochloride.

Detailed Experimental Protocols

This section provides the detailed methodologies required to execute the workflow. The causality behind each step is explained to ensure a deep understanding of the process.

Phase 1: Pre-Analytical Preparation

Protocol:

-

Compound Acquisition and Purity Confirmation:

-

Source 3-(Methylsulfonyl)azetidine hydrochloride from a reputable supplier (e.g., AChemBlock, Angene).[8][9]

-

Obtain a Certificate of Analysis (CoA) confirming purity (typically ≥97%).

-

Causality: Using a compound of known, high purity ensures that the measured solubility is intrinsic to the molecule itself and not an artifact of impurities.

-

-

Solvent Selection and Preparation:

-

Use high-purity solvents (e.g., HPLC-grade water, USP-grade Phosphate-Buffered Saline (PBS), ACS-grade organic solvents).

-

For aqueous measurements, prepare solutions relevant to biopharmaceutical studies, such as purified water and PBS at pH 7.4.

-

Degas aqueous solvents by sonication or sparging with helium to prevent bubble formation during the experiment.

-

Causality: The choice of solvent is critical as solubility is solvent-dependent. Biologically relevant media like PBS are essential for predicting in vivo behavior. Degassing prevents analytical errors.

-

Phase 2: Equilibrium Solubility Determination (Shake-Flask Method)

Expertise: The shake-flask method is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[6] Key parameters like time, temperature, and agitation must be precisely controlled.[6]

Protocol:

-

Sample Preparation:

-

Add an excess of solid 3-(Methylsulfonyl)azetidine hydrochloride to a series of glass vials. An excess is critical; a starting point is to add ~5-10 mg of solid to 1 mL of the chosen solvent.

-

Causality: A visible excess of solid must remain at the end of the experiment to confirm that the solution is truly saturated.[10] Without this confirmation, the measured value would only be a minimum solubility.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or tumbling incubator set to a constant temperature. Recommended temperatures are 25 °C (room temperature) and 37 °C (physiological temperature).[7]

-

Agitate the samples at a moderate speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most pharmaceutical compounds.[6]

-

Causality: Constant temperature is non-negotiable as solubility is temperature-dependent.[6] Sufficient agitation and time ensure the dissolution process reaches a state of dynamic equilibrium.

-

Phase 3: Quantification by HPLC-UV

Expertise: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, sensitive, and specific method for quantifying the concentration of a dissolved analyte in a complex mixture.[7] A validated method is crucial for trustworthy results.

Protocol:

-

Sample Separation:

-

After the equilibration period, allow the vials to stand for ~30 minutes for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and sample the supernatant.

-

Causality: This separation step is the most critical for accuracy. Failure to remove all solid particles will lead to an overestimation of solubility as the analysis will measure both dissolved and suspended material.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 3-(Methylsulfonyl)azetidine hydrochloride of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected concentration of the saturated solution.

-

-

HPLC Method Development & Analysis:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a common choice for polar, ionizable compounds.

-

Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer or a diode-array detector in the HPLC.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.99.

-

Dilute the filtered saturated samples to fall within the linear range of the calibration curve and inject them into the HPLC system.

-

Causality: A validated, linear calibration curve provides the basis for converting the measured peak area of the unknown sample into an accurate concentration.[11]

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables. This allows for easy comparison across different conditions.

Table 2: Hypothetical Solubility Data for 3-(Methylsulfonyl)azetidine hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Classification |

| Purified Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Purified Water | 37 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

Note: The classification can be based on USP solubility definitions (e.g., Very soluble: <1 part solvent per part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts).

pH-Dependent Solubility

For an amine hydrochloride, solubility is highly dependent on pH. At low pH, the amine is fully protonated (BH⁺), leading to high aqueous solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the neutral free base (B), which is typically less soluble.

Sources

- 1. 3-Methylsulfonyl-azetidine HCl [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. scielo.br [scielo.br]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. 3-Methylsulfonyl-azetidine hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]

- 9. angenesci.com [angenesci.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylsulfonyl)azetidine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(Methylsulfonyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Methylsulfonyl)azetidine hydrochloride. As a valued building block in medicinal chemistry, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural recommendation, in line with established principles of laboratory safety and risk management.

Scientific Context and Compound Profile

3-(Methylsulfonyl)azetidine hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research.[1] Its structure features a four-membered azetidine ring, a scaffold increasingly utilized in drug design to enhance physicochemical properties such as metabolic stability and brain bioavailability.[1][2] The strained nature of the azetidine ring provides a unique balance of stability for handling and controlled reactivity for synthetic applications.[3] The methylsulfonyl group serves as a versatile functional handle, allowing for further molecular elaboration.[1] The hydrochloride salt form generally improves the compound's solubility and handling characteristics compared to the free base.[4]

Chemical and Physical Properties

A summary of the key identification and property data for 3-(Methylsulfonyl)azetidine hydrochloride is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(methylsulfonyl)azetidine;hydrochloride | [5][6] |

| CAS Number | 1400764-60-4, 1820683-31-5 | [1][5][6][7] |

| Molecular Formula | C₄H₁₀ClNO₂S | [5][6][8] |

| Molecular Weight | ~171.65 g/mol | [5][8] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95-97% | [4][5] |

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. 3-(Methylsulfonyl)azetidine hydrochloride is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.

GHS Hazard Summary

| Hazard Class | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][7] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][7][9][10] | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][7][9][10] | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1][7][9] |

The primary routes of occupational exposure are inhalation of the powdered solid, direct contact with the skin or eyes, and accidental ingestion.[7][11] The causality behind these hazards lies in the compound's chemical reactivity and its ability to interact with biological tissues. Skin and eye irritation are common for amine hydrochlorides and sulfonyl-containing compounds, while respiratory irritation is a known risk for fine, airborne chemical dusts.

Experimental Risk Assessment Workflow

Before any new experiment, a risk assessment is mandatory. The following workflow provides a logical progression for evaluating and mitigating risks associated with using this compound.

Caption: General emergency response flowchart.

Waste Disposal Protocol

Chemical waste must be handled and disposed of in strict accordance with institutional, local, and national regulations.

-

Waste Collection: Collect all waste material containing 3-(Methylsulfonyl)azetidine hydrochloride, including contaminated consumables (e.g., gloves, wipes), in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and list the chemical constituents.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. D[7][9][11]o not dispose of this chemical down the drain or in regular trash.

[12]### 8. References

-

SAFETY DATA SHEET. (2018). Covetrus North America. [Link]

-

3-Methylsulfonyl-azetidine HCl (CAS# 1400764-60-4). Angene Chemical. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. ACS Publications. [Link]

-

8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Personal Protective Equipment for Chemical Handling. (2026). Safely.io. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

-

Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Journal of Infusion Nursing. [Link]

Sources

- 1. 3-Methylsulfonyl-azetidine HCl [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Methylsulfonyl-azetidine hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]

- 6. angenesci.com [angenesci.com]

- 7. testing.chemscene.com [testing.chemscene.com]

- 8. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

3-(Methylsulfonyl)azetidine hydrochloride mechanism of action

Title: Beyond the Reagent: The Strategic Role of 3-(Methylsulfonyl)azetidine in High-Fidelity Lead Optimization

Executive Summary

3-(Methylsulfonyl)azetidine hydrochloride (CAS: 1400764-60-4) is not a standalone therapeutic agent but a high-value pharmacophore module used in modern medicinal chemistry.[1][2] Its "Mechanism of Action" is twofold:

-

Pharmacological Mechanism: It functions as a metabolic block and physicochemical modulator , reducing lipophilicity (

) and preventing oxidative clearance in drug candidates. -

Synthetic Mechanism: It acts as a nucleophilic building block , introducing a rigidified, polar vector into scaffold architectures via amine functionalization.[2]

This guide details the mechanistic rationale for its selection in Structure-Activity Relationship (SAR) campaigns and provides validated protocols for its chemical incorporation.

Part 1: Structural Pharmacology (The "Why")

The decision to incorporate 3-(methylsulfonyl)azetidine is usually driven by the need to optimize the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.

The Azetidine Bioisosteric Advantage

The azetidine ring is a strained, four-membered heterocycle.[3][4][5][6] In drug design, it serves as a bioisostere for:

-

Piperidines/Pyrrolidines: Reducing ring size lowers molecular weight (MW) and lipophilicity while maintaining the nitrogen vector.

-

Cyclobutanes: The nitrogen provides a handle for attachment, whereas the carbon skeleton mimics the spatial occupancy of cyclobutane.

The Sulfone Moiety: Electronic & Metabolic Gating

The 3-methylsulfonyl group (

-

Metabolic Blocking: Unsubstituted azetidines or piperidines are prone to oxidative metabolism (N-dealkylation or

-carbon hydroxylation) by Cytochrome P450 enzymes (e.g., CYP3A4).[2] The electron-withdrawing sulfone group deactivates the ring system, making the -

Dipole Introduction: The sulfone is a strong hydrogen bond acceptor (HBA) but not a donor (HBD). This lowers

(increasing solubility) without introducing new donors that could penalize membrane permeability.

Visualizing the SAR Logic

Figure 1: The mechanistic logic of replacing standard saturated heterocycles with 3-(methylsulfonyl)azetidine to improve drug-like properties.

Part 2: Chemical Reactivity & Synthesis (The "How")

The reagent is supplied as a hydrochloride salt . The core mechanistic challenge in synthesis is the controlled liberation of the free base and the subsequent nucleophilic attack.

Reactivity Profile

-

Nucleophilicity: The azetidine nitrogen is a secondary amine. However, the electron-withdrawing sulfone group at the 3-position exerts an inductive effect (

), lowering the -

Implication: It is less nucleophilic than a standard piperidine. Reactions require stronger bases or activated electrophiles (e.g., HATU for amides,

on electron-deficient heterocycles).[2]

Synthetic Workflow Diagram

Figure 2: The stepwise chemical transformation from the hydrochloride salt to the coupled product.[2]

Part 3: Experimental Protocols

Disclaimer: These protocols are for research use by trained personnel. Always consult the SDS.

Protocol A: Handling the Hydrochloride Salt

The HCl salt is hygroscopic.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon).

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation, which causes the salt to clump and degrades stoichiometry.

Protocol B: Standard Amide Coupling (HATU Method)

Use this method to attach the azetidine to a carboxylic acid scaffold.

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

3-(Methylsulfonyl)azetidine HCl (1.2 equiv)[2]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2]

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (

concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester. -

Salt Break: In a separate vial, suspend 3-(Methylsulfonyl)azetidine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv). Note: Ensure the salt fully dissolves; sonicate if necessary.

-

Addition: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF, followed by

Protocol C: Nucleophilic Aromatic Substitution ( )

Use this method to attach the azetidine to a halogenated heterocycle (e.g., chloropyridine).

Reagents:

-

Aryl Halide (e.g., 2-chloropyridine derivative) (1.0 equiv)[2]

-

3-(Methylsulfonyl)azetidine HCl (1.2 equiv)[2]

-

Base:

(3.0 equiv) or -

Solvent: DMSO or NMP

Step-by-Step:

-

Setup: Combine Aryl Halide, Azetidine HCl, and Base in a microwave vial.

-

Solvent: Add DMSO (

). -

Reaction: Heat to 80–100°C (thermal) or 100–120°C (microwave) for 1–4 hours.

-

Expert Tip: The sulfone group makes the amine less reactive. If conversion is low, switch to

and increase temperature, but watch for degradation.[2]

-

-

Workup: Precipititate into water or extract with EtOAc/DCM.

Part 4: Data Summary (Physicochemical Impact)

| Property | Piperidine Analog | 3-(Methylsulfonyl)azetidine Analog | Impact |

| Molecular Weight | ~84 Da (fragment) | ~133 Da (fragment) | Slight Increase (due to Sulfone) |

| LogD (Lipophilicity) | High (Baseline) | Lower | Improved Solubility |

| Metabolic Stability | Low (Oxidation prone) | High | Extended Half-life ( |

| H-Bond Donors | 0 (if tertiary) | 0 | No permeability penalty |

| H-Bond Acceptors | 1 | 3 (Sulfone oxygens) | Increased polarity |

References

-

Azetidines in Medicinal Chemistry: Emerging Applications. National Institutes of Health (NIH) / PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. [Link]

-

The Influence of Bioisosteres in Drug Design. PubMed Central. [Link]

-

Mitigating Bioactivation Liabilities with Azetidine-Based Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3-Methylsulfonyl-azetidine HCl [benchchem.com]

- 2. angenesci.com [angenesci.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

3-(Methylsulfonyl)azetidine hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine hydrochloride: A Strategic Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(Methylsulfonyl)azetidine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into the unique properties conferred by the azetidine scaffold, plausible synthetic routes, practical applications, and essential handling protocols, offering field-proven insights beyond standard data sheets.

The Strategic Value of the Azetidine Scaffold

The four-membered, nitrogen-containing azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Its incorporation into drug candidates is a deliberate strategy to enhance physicochemical and pharmacokinetic profiles.[2] Unlike more flexible aliphatic chains or larger, more lipophilic rings, the azetidine motif offers a unique combination of properties:

-

Structural Rigidity and sp³ Character : The inherent ring strain of the azetidine heterocycle (approx. 25.4 kcal/mol) imparts conformational rigidity.[3] This pre-organizes the spatial orientation of substituents, which can lead to higher binding affinity and selectivity for biological targets. This high degree of sp³ character is a sought-after feature in modern drug design to explore new chemical space.[2][4]

-

Improved Physicochemical Properties : The presence of the azetidine ring often leads to improved aqueous solubility and metabolic stability when compared to analogous structures.[2][4] This can translate directly to better oral bioavailability and more favorable pharmacokinetic profiles.

-

Vector for CNS Penetration : The azetidine scaffold has been shown to be a valuable component in designing molecules that can cross the blood-brain barrier, making it particularly useful for developing therapeutics targeting the central nervous system (CNS).[2][5]

The subject of this guide, 3-(Methylsulfonyl)azetidine hydrochloride, combines this valuable scaffold with a versatile methylsulfonyl group. This electron-withdrawing group serves as a stable polar functional handle and a synthetic anchor for further molecular elaboration, making the entire molecule a highly valuable synthon.[5]

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The key properties and safety data for 3-(Methylsulfonyl)azetidine hydrochloride are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1400764-60-4 | [6][7][8] |

| Molecular Formula | C₄H₁₀ClNO₂S | [6][8] |

| Molecular Weight | 171.65 g/mol | [8][9] |

| Appearance | White to off-white solid/crystalline powder | [8][10] |

| Purity | Typically ≥97% | [7][8] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment under inert gas. | [5][7][9][11] |

Table 2: GHS Safety and Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data compiled from multiple sources.[7][9][12]

Synthesis and Manufacturing: A Plausible Route

While multiple proprietary methods exist, a robust and scalable synthesis can be logically constructed from common starting materials, leveraging well-understood organic chemistry principles. The following multi-step protocol represents a field-proven approach to accessing this intermediate.

The Causality Behind the Chosen Path

The strategy hinges on installing the key functional groups sequentially onto a protected azetidine core. We begin with a readily available precursor, 3-hydroxyazetidine. The nitrogen must be protected to prevent it from interfering with subsequent reactions. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability in the planned reaction conditions and its clean, acid-labile deprotection. The core transformation involves converting the hydroxyl group into a methylsulfone via a two-step thioether formation and oxidation process.

Detailed Step-by-Step Protocol

-

N-Protection of 3-Hydroxyazetidine :

-

Rationale : To prevent the secondary amine from acting as a competing nucleophile or base in subsequent steps.

-

Procedure : Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent like dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize the salt. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until TLC or LC-MS analysis confirms the consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.

-

-

Mesylation of the Hydroxyl Group :

-

Rationale : To convert the poorly reactive hydroxyl group into a good leaving group (mesylate) for nucleophilic substitution.

-

Procedure : Cool a solution of N-Boc-3-hydroxyazetidine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in DCM to 0°C. Add methanesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench with water, extract the product, and use the resulting N-Boc-3-mesyloxyazetidine directly in the next step.

-

-

Nucleophilic Substitution with Thiomethoxide :

-

Rationale : To introduce the methylthio- moiety, which will be oxidized to the target sulfone.

-

Procedure : Add a solution of sodium thiomethoxide in a polar aprotic solvent like DMF or DMSO to the crude mesylate from the previous step. Heat the reaction gently (e.g., 50-60°C) to drive the substitution. Monitor by LC-MS. After completion, perform an aqueous workup and extract the N-Boc-3-(methylthio)azetidine.

-

-

Oxidation to the Sulfone :

-

Rationale : To convert the thioether to the highly stable and polar methylsulfonyl group.

-

Procedure : Dissolve the thioether in a solvent like DCM or methanol. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in portions at 0°C. The use of ~2.2 equivalents of the oxidant ensures complete conversion to the sulfone. Stir until the reaction is complete, then quench any excess oxidant and perform a workup to isolate N-Boc-3-(methylsulfonyl)azetidine.

-

-

Deprotection and Salt Formation :

-

Rationale : To remove the Boc protecting group and generate the final hydrochloride salt, which improves stability and handling.

-

Procedure : Dissolve the purified Boc-protected sulfone in a solvent such as dioxane, methanol, or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The product will precipitate out of solution. Filter the solid, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the final product, 3-(Methylsulfonyl)azetidine hydrochloride.

-

Visualization of the Synthetic Workflow

Caption: A plausible synthetic pathway for 3-(Methylsulfonyl)azetidine hydrochloride.

Applications in Drug Discovery Workflows

3-(Methylsulfonyl)azetidine hydrochloride is not an active pharmaceutical ingredient itself, but rather a crucial starting material. Its secondary amine provides a convenient and reactive handle for incorporation into larger, more complex molecules.[5]

Typical Coupling Reactions

-

Reductive Amination : The azetidine nitrogen can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced (e.g., with sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. This is a robust method for linking the scaffold to other parts of a target molecule.

-

Nucleophilic Aromatic Substitution (SₙAr) : The amine can act as a nucleophile to displace a leaving group (like fluorine or chlorine) from an electron-deficient aromatic or heteroaromatic ring. This is a cornerstone reaction in medicinal chemistry for building complex aryl amines.

-

Amide Bond Formation : The amine can be acylated with activated carboxylic acids (e.g., acid chlorides or esters) or via peptide coupling reagents to form stable amide linkages.

Workflow Visualization: Incorporating the Scaffold

Caption: A generalized workflow for using the intermediate in drug discovery.

Handling and Storage: A Self-Validating Protocol

Adherence to proper handling and storage protocols is critical for ensuring the integrity of the material and the safety of laboratory personnel.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers should be readily accessible.[12][13]

-

Personal Protective Equipment (PPE) : Standard PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Handling Advice : Avoid creating dust.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[14]

-

Storage Conditions : The hydrochloride salt is hygroscopic. Store the compound in its original, tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[12][13][14] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[13]

By following these procedures, researchers can ensure that the material's purity is maintained from the stock bottle to the reaction flask, leading to more reliable and reproducible experimental outcomes.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

Structures of some azetidine‐based drugs - ResearchGate. [Link]

-

Azetidine synthesis - Organic Chemistry Portal. [Link]

- Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

-

3-Methylsulfonyl-azetidine HCl(CAS# 1400764-60-4 ) - Angene Chemical. [Link]

-

azetidine - Organic Syntheses Procedure. [Link]

- Process for synthesis of azetidine and novel intermediates therefor - Google P

-

3-(Methylsulfonyl)azetidine hydrochloride - Lead Sciences. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylsulfonyl-azetidine HCl [benchchem.com]

- 6. angenesci.com [angenesci.com]

- 7. 3-(Methylsulfonyl)azetidine hydrochloride | 1400764-60-4 [sigmaaldrich.com]

- 8. 3-Methylsulfonyl-azetidine hydrochloride 97% | CAS: 1400764-60-4 | AChemBlock [achemblock.com]

- 9. 1400764-60-4|3-(Methylsulfonyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-(Methylsulfonyl)azetidine hydrochloride - Lead Sciences [lead-sciences.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

discovery and history of 3-(Methylsulfonyl)azetidine hydrochloride

Initiating Historical Context

I'm now diving deep into the historical context surrounding the synthesis of 3-(Methylsulfonyl)azetidine hydrochloride. My initial focus is on the compound's first reported synthesis and any key developments in its synthetic routes. I'm leveraging Google to gain a comprehensive understanding of its background.

Analyzing Initial Synthesis

I'm now zeroing in on the earliest synthesis reports and applications of 3-(Methylsulfonyl)azetidine hydrochloride. My search is yielding publications and patents which I will analyze to learn about the pioneer researchers. I'm taking a structured approach, starting with the compound's introduction to drug discovery and proceeding through the evolution of its syntheses. I intend to detail experimental protocols and create a comparative data table, focused on yield, purity, and spectroscopy.

Outlining Project Roadmap

I'm now establishing a project timeline. I've broken down the project into discrete phases, starting with comprehensive Google searches on 3-(Methylsulfonyl)azetidine hydrochloride. I plan to analyze seminal publications, focusing on early synthesis efforts. I am structuring a technical guide starting with its drug discovery role, evolution, and protocol data. I also plan for Graphviz diagrams and references.

A Strategic Guide to Unveiling the Therapeutic Potential of 3-(Methylsulfonyl)azetidine hydrochloride: A Roadmap for Target Identification and Validation

Authored for Drug Discovery Professionals by a Senior Application Scientist

Abstract

3-(Methylsulfonyl)azetidine hydrochloride is a synthetically versatile chemical entity characterized by a strained four-membered azetidine ring and a polar methylsulfonyl group. While currently positioned as a building block in medicinal chemistry, its intrinsic structural motifs are present in numerous FDA-approved therapeutics, suggesting latent pharmacological potential. This guide abandons a templated approach to provide a bespoke, hypothesis-driven strategy for identifying and validating the therapeutic targets of this compound. We will dissect the molecule's structure to propose plausible target classes—primarily focusing on protein kinases—and outline a rigorous, multi-step experimental cascade designed to move from broad screening to specific mechanism-of-action studies. This document serves as a practical whitepaper for researchers aiming to translate a chemical scaffold into a viable drug discovery program.

Introduction: Deconstructing the Therapeutic Promise of a Privileged Scaffold

In modern drug discovery, the strategic selection of a core scaffold is a pivotal decision that shapes the trajectory of a research program. 3-(Methylsulfonyl)azetidine hydrochloride presents a compelling case for exploration. It combines two features of high medicinal chemistry value:

-

The Azetidine Ring: This saturated four-membered heterocycle has gained prominence as a "privileged" scaffold.[1] Its inherent ring strain and sp³-rich, three-dimensional character can confer significant improvements in physicochemical properties, including metabolic stability, aqueous solubility, and the ability to forge unique vectoral interactions with protein targets.[2] Notably, the azetidine motif is a key component of approved drugs like Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), underscoring its compatibility with kinase active sites.[3]

-

The Methylsulfonyl Group: As a hydrogen bond acceptor, the methylsulfonyl moiety is a frequent participant in ligand-receptor interactions.[4] It is isosteric to the sulfonamide group found in a wide array of therapeutics, including certain COX-2 inhibitors (e.g., celecoxib) and sulfonylureas used in diabetes management.[5][6] This functional group can enhance polarity and provide a critical anchor point within a binding pocket.

The combination of these two moieties in a single, small molecule necessitates a structured and logical approach to uncovering its biological targets. This guide will focus primarily on the most plausible hypothesis—kinase inhibition—while acknowledging other potential target families.

Primary Hypothesis: Targeting the Human Kinome

The prevalence of the azetidine ring in successful kinase inhibitors like Baricitinib (JAK1/JAK2) and Cobimetinib (MEK1/2) provides the strongest rationale for our primary hypothesis.[7][8] Kinases represent one of the most tractable and disease-relevant target classes in oncology and immunology. The rigid azetidine scaffold can act as a hinge-binding motif, while the methylsulfonyl group can form key interactions with solvent-exposed regions or polar pockets within the ATP-binding site.

Strategic Rationale for Kinase Target Validation

Our experimental approach is designed as a self-validating cascade. Each stage is intended to build upon the last, refining our understanding from a broad, low-resolution view to a high-confidence, specific mechanism of action. The causality behind this workflow is to manage resources effectively, by failing fast and only committing to more complex, resource-intensive assays after passing stringent go/no-go decision points.

Caption: Figure 1: A tiered workflow for kinase target identification and validation.

Detailed Experimental Protocols

-

Protocol: DiscoverX KINOMEscan™ Assay

-

Objective: To broadly assess the binding affinity of 3-(Methylsulfonyl)azetidine hydrochloride against a panel of over 400 human kinases.

-

Methodology: This is a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. The screening service will perform serial dilutions. A typical screening concentration is 1 µM.

-

Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common hit threshold is <10% Ctrl. Identify all kinases that meet this criterion.

-

Causality: This initial screen casts the widest possible net. It prioritizes binding affinity (Kd) over functional inhibition, allowing for the unbiased identification of potential targets without assumptions about the mechanism of action.

-

-

Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)

-

Objective: To confirm the inhibitory activity of the compound against the top 5-10 hits from Phase 1 and determine their half-maximal inhibitory concentration (IC50).

-

Methodology: a. Prepare a reaction mixture containing the purified kinase enzyme, its specific peptide substrate, and a buffer with required cofactors (e.g., MgCl₂, MnCl₂). b. Add the test compound across a 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM). Include DMSO as a negative control and a known inhibitor (e.g., Staurosporine) as a positive control. c. Initiate the reaction by adding ATP mixed with [γ-³³P]ATP. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. f. Wash the membrane to remove unincorporated ³³P-ATP. g. Measure the radioactivity retained on the filter (representing phosphorylated substrate) using a scintillation counter.

-

Data Analysis: Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Trustworthiness: This is an orthogonal, functional assay. A positive result here validates that the binding observed in Phase 1 translates to functional enzyme inhibition. The inclusion of controls ensures the integrity of the assay run.

-

| Hypothetical Kinase Target | KINOMEscan™ (% Ctrl @ 1µM) | Radiometric Assay (IC50, nM) |

| Kinase A | 5.2 | 85 |

| Kinase B | 8.9 | 250 |

| Kinase C | 45.1 | >10,000 |

| Kinase D | 6.3 | 150 |

| Table 1: Example dataset summarizing results from screening and hit confirmation phases. |

-

Protocol: Cellular Thermal Shift Assay (CETSA™)

-

Objective: To confirm that the compound binds to its intended kinase target within a live, intact cellular environment.

-

Methodology: a. Culture a relevant cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency. b. Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours. c. Harvest the cells, wash, and resuspend in a physiological buffer. d. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. e. Lyse the cells by freeze-thaw cycles. f. Separate soluble and aggregated proteins by centrifugation (18,000 x g for 20 min). g. Analyze the soluble fraction by Western blot using a validated antibody against the target kinase.

-

Data Analysis: Ligand binding stabilizes the target protein, shifting its melting curve to the right. Plot the band intensity of the soluble protein versus temperature for both treated and control samples. A positive result is a visible thermal shift in the compound-treated sample.

-

Expertise: This assay is critical. A compound can be a potent biochemical inhibitor but fail to engage its target in a cell due to poor permeability or high efflux. CETSA provides direct evidence of target engagement, bridging the gap between biochemistry and cell biology.

-

Secondary Hypotheses: Exploring Alternative Target Classes

While kinase inhibition is the primary hypothesis, the methylsulfonyl moiety warrants consideration of other targets based on structural analogy to known drug classes.

-

Ion Channels (e.g., ATP-sensitive Potassium Channels): The sulfonylurea class of antidiabetic drugs, such as glipizide, act by binding to the SUR1 subunit of the KATP channel in pancreatic beta cells.[9][10] Although 3-(methylsulfonyl)azetidine hydrochloride is structurally distinct, the presence of the sulfonyl group makes this an intriguing, albeit lower-probability, hypothesis.

-

Validation Experiment: Automated patch-clamp electrophysiology on cells expressing the relevant KATP channel subunits (Kir6.2/SUR1).

-

-

Signal Transducer and Activator of Transcription (STAT) Proteins: STAT3 has emerged as a key target in oncology, with hyperactivity implicated in many cancers.[11][12] Inhibitors often feature heterocyclic scaffolds to interact with the SH2 domain.[13]

-

Validation Experiment: A STAT3-dependent luciferase reporter gene assay in a suitable cancer cell line (e.g., MDA-MB-231).

-

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]

- 10. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Methylsulfonyl)azetidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of 3-(methylsulfonyl)azetidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We move beyond a simple recitation of properties to deliver an in-depth analysis of its commercial availability, synthesis, characterization, and strategic applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical and pharmacological properties imparted by this versatile scaffold. We will delve into the causality behind synthetic choices, provide field-proven protocols, and offer insights into the practical application of this compound in the pursuit of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry